molecular formula C19H19NO2 B346133 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione CAS No. 688038-80-4

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione

Cat. No.: B346133
CAS No.: 688038-80-4
M. Wt: 293.4g/mol
InChI Key: VENKWYSXUGLISZ-UHFFFAOYSA-N
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Description

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione typically involves the condensation of 2-methyl-5-(propan-2-yl)benzylamine with isatin (1H-indole-2,3-dione) under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: A mono-substituted benzene derivative with similar structural features.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indole-2-carboxylic acid: Another indole derivative with various biological activities.

Uniqueness

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring and the presence of the benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKWYSXUGLISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170793
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688038-80-4
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688038-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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